molecular formula C8H5F3O3 B1393372 2-(Difluoromethoxy)-5-fluorobenzoic acid CAS No. 1017779-44-0

2-(Difluoromethoxy)-5-fluorobenzoic acid

Cat. No.: B1393372
CAS No.: 1017779-44-0
M. Wt: 206.12 g/mol
InChI Key: IZQYQUSKIYZJCN-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of both difluoromethoxy and fluorine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of a suitable benzoic acid derivative using difluoromethylating agents such as difluoromethyl phenyl sulfone or difluoromethyl trimethylsilane . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of 2-(Difluoromethoxy)-5-fluorobenzoic acid may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The choice of reagents and reaction conditions is critical to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(Difluoromethoxy)-5-fluorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and fluorine groups can enhance the compound’s binding affinity and selectivity for these targets. For example, in biological systems, the compound may inhibit specific enzymes by forming stable complexes, thereby modulating metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)benzoic acid
  • 5-Fluoro-2-methoxybenzoic acid
  • 2,5-Difluorobenzoic acid

Uniqueness

2-(Difluoromethoxy)-5-fluorobenzoic acid is unique due to the presence of both difluoromethoxy and fluorine groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in pharmaceutical and agrochemical applications .

Properties

IUPAC Name

2-(difluoromethoxy)-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-4-1-2-6(14-8(10)11)5(3-4)7(12)13/h1-3,8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQYQUSKIYZJCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901276421
Record name 2-(Difluoromethoxy)-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901276421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017779-44-0
Record name 2-(Difluoromethoxy)-5-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Difluoromethoxy)-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901276421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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